molecular formula C14H18INO B14897332 N-cyclohexyl-4-iodo-N-methylbenzamide

N-cyclohexyl-4-iodo-N-methylbenzamide

Cat. No.: B14897332
M. Wt: 343.20 g/mol
InChI Key: JHSSPBBVBBVAJK-UHFFFAOYSA-N
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Description

N-Cyclohexyl-4-iodo-N-methylbenzamide is a benzamide derivative featuring a para-iodinated benzene ring, an N-methyl group, and a cyclohexyl substituent on the amide nitrogen.

Properties

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

N-cyclohexyl-4-iodo-N-methylbenzamide

InChI

InChI=1S/C14H18INO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h7-10,13H,2-6H2,1H3

InChI Key

JHSSPBBVBBVAJK-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCCC1)C(=O)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-iodo-N-methylbenzamide typically involves the iodination of a benzamide precursor. One common method is the reaction of N-cyclohexyl-N-methylbenzamide with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. The reaction proceeds via electrophilic substitution, where the iodine atom is introduced to the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-iodo-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can remove the iodine atom or reduce other functional groups present in the molecule.

    Substitution: The iodine atom can be replaced by other nucleophiles, such as amines, thiols, or halides, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide, potassium thiocyanate, or various amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

N-cyclohexyl-4-iodo-N-methylbenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-iodo-N-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in these interactions, often enhancing binding affinity or specificity. The cyclohexyl and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Benzamides

4-Bromo-N-(2-Nitrophenyl)benzamide
  • Structure : Bromine at the para position, nitro group on the aniline ring.
  • Key Differences: Bromine’s smaller atomic radius and lower electronegativity compared to iodine may reduce steric hindrance and alter electronic effects.
  • Crystallography : Exhibits two molecules per asymmetric unit, with intermolecular interactions stabilizing the lattice .
4-Iodo-N-(4-Methylphenyl)benzamide
  • Structure : Iodine at para, methylphenyl group on nitrogen.
  • The iodine substituent retains strong electron-withdrawing effects, which could influence binding in receptor studies .

Cyclohexyl-Substituted Benzamides

N-Cyclohexyl-4-Methylbenzamide
  • Structure : Methyl group at para, lacks iodine and N-methyl.
  • Impact of Substituents : The absence of iodine reduces molecular weight (217.31 g/mol) and polarizability. The methyl group may enhance lipophilicity compared to halogenated analogs .
3,4-Dichloro-N-[2-(Dimethylamino)cyclohexyl]-N-Methylbenzamide (U-47700)
  • Structure: Dichloro substitution, dimethylaminocyclohexyl group.
  • Pharmacological Relevance : A synthetic opioid with μ-opioid receptor selectivity. The cyclohexylamine moiety and halogenation pattern are critical for receptor interaction, suggesting that iodine in the target compound might similarly influence bioactivity .

Functional Group Variations

3-Hydroxy-4-Iodo-N-Methoxy-N-Methylbenzamide
  • Structure : Hydroxyl at position 3, methoxy group on nitrogen.
  • Methoxy vs. cyclohexyl substitution alters steric and electronic profiles, affecting metabolic stability .
4-Hydroxy-N-Methylbenzamide
  • Structure : Hydroxyl at para, lacks cyclohexyl and iodine.
  • Crystallography : Three independent molecules per asymmetric unit, with O–H⋯O hydrogen bonds forming infinite chains. The absence of iodine simplifies packing but reduces molecular weight (151.16 g/mol) .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
N-Cyclohexyl-4-Iodo-N-Methylbenzamide C₁₄H₁₇INO 337.16 I (para), N-Me, N-Cyclohexyl High steric bulk, polarizable iodine
4-Bromo-N-(2-Nitrophenyl)benzamide C₁₃H₉BrN₂O₂ 321.13 Br (para), 2-NO₂ Electron-withdrawing nitro group
N-Cyclohexyl-4-Methylbenzamide C₁₄H₁₉NO 217.31 Me (para), N-Cyclohexyl Lipophilic, lower molecular weight
U-47700 C₁₅H₂₀Cl₂N₂O 315.24 3,4-Cl, N-Me, N-Dimethylaminocyclohexyl μ-Opioid receptor agonist
4-Iodo-N-(4-Methylphenyl)benzamide C₁₄H₁₂INO 337.16 I (para), N-4-MePh Moderate solubility, iodinated core

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